![molecular formula C9H14ClN3O B1496734 4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride CAS No. 374063-98-6](/img/structure/B1496734.png)
4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride
Overview
Description
Synthesis Analysis
Oximes, such as “4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride”, can be synthesized through various methods. Amidoximes and oximes can be oxidized in vivo and release nitric oxide (NO). The classical methods and most recent advances for the synthesis of both amidoximes and oximes are presented in various studies .Chemical Reactions Analysis
Oximes, such as “4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride”, can undergo various chemical reactions. For instance, they can be the products of radical reactions . Oximes can also undergo reductive rearrangement .Scientific Research Applications
Synthesis and Characterization
4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride is involved in various synthesis and characterization processes within scientific research. For example, it can serve as a precursor or intermediate in the synthesis of complex organic molecules. The synthesis of amino sugars through the use of oximes, including hydroxylamine hydrochloride, provides a synthetic route to amino sugars, illustrating the utility of related compounds in organic synthesis (Stevens & Bryant, 1972). Similarly, the study of electrospray ionization mass spectrometry on the mechanism of hydrosilylation of terminal alkynes, involving a pyridine-4,5-dichloroimidazol-2-ylidene complex of Ir(I), showcases the catalytic activities and potential of such compounds in complex chemical reactions (Vicent et al., 2006).
Catalytic and Reactive Applications
The compound and its related variants find applications in catalytic processes and as reagents in chemical reactions. For instance, a copper-catalyzed annulation of oxime acetates with α-amino acid ester derivatives for the synthesis of 4-pyrrolin-2-ones bearing a 3-amino group highlights the reactive capabilities and potential application in the synthesis of complex heterocycles (Miao et al., 2020). Additionally, the synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines by cyclization of 5-oximinoalkanenitriles, where oxime derivatives were cyclized to form various substituted pyridines, further exemplifies the compound's role in organic synthesis and chemical transformations (Vijn et al., 1993).
Antimicrobial and Antimitotic Activities
Oxime-derivatives and related compounds have shown potential antimicrobial and antimitotic activities. For instance, the synthesis, characterization, and study of the antimicrobial properties of oligo-4-[(pyridine-3-yl-methylene)amino]phenol revealed the compound's effectiveness against various bacterial strains (Kaya et al., 2006). Moreover, the synthesis of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates and its alterations at the 2,3-positions, which exhibited significant effects on cytotoxicity and the inhibition of mitosis in cultured cells, illustrates the potential of such compounds in medical and pharmaceutical research (Temple et al., 1991).
Mechanism of Action
While specific information on the mechanism of action of “4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride” is not available, oximes in general have gained interest due to their ability to release nitric oxide (NO). The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) .
Safety and Hazards
Future Directions
Oximes, including “4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride”, have gained high interest in recent years. They are usually easy to synthesize and have been studied in many different fields such as coordination or materials chemistry, but also for their numerous biological activities . Future research may focus on exploring these areas further.
properties
IUPAC Name |
(NE)-N-(4-amino-1-pyridin-4-ylbutylidene)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-2-9(12-13)8-3-6-11-7-4-8;/h3-4,6-7,13H,1-2,5,10H2;1H/b12-9+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONSLOCTGADAEO-NBYYMMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NO)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/O)/CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420748 | |
Record name | 4-Nitroso-4-(pyridin-4(1H)-ylidene)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride | |
CAS RN |
374063-98-6 | |
Record name | 4-Nitroso-4-(pyridin-4(1H)-ylidene)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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